3-Cyclopropylprop-2-enoic acid
Overview
Description
3-Cyclopropylprop-2-enoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by a cyclopropyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopropylprop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium acetylide, followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropylcarbinol, which undergoes oxidation and subsequent reaction with acetylene to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropylprop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylmethanol
- Cyclopropylamine
Comparison
3-Cyclopropylprop-2-enoic acid is unique due to its combination of a cyclopropyl group and a prop-2-enoic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, while cyclopropylacetic acid and cyclopropylmethanol are primarily used in organic synthesis, this compound has broader applications in biology and medicine due to its ability to interact with specific molecular targets .
Biological Activity
3-Cyclopropylprop-2-enoic acid (C₆H₈O₂) is an unsaturated carboxylic acid characterized by the presence of a cyclopropyl group attached to a prop-2-enoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties, which may confer various biological activities, including antimicrobial, antifungal, and anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C₆H₈O₂
- Molecular Weight : Approximately 112.13 g/mol
- Structure : The compound features a double bond between the second and third carbon atoms, which is crucial for its reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may enhance binding affinity and selectivity compared to similar compounds. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Antifungal Properties : Similar compounds have shown efficacy against fungal infections, indicating a possible application in treating mycoses.
- Anticancer Effects : Investigations into cyclopropyl derivatives have highlighted their potential in inhibiting cancer cell growth through apoptosis induction.
Case Studies
-
Study on Antimicrobial Effects :
- A study evaluated the antimicrobial activity of structurally related cyclopropyl compounds, demonstrating significant inhibition of Gram-positive bacteria.
- Results indicated that this compound could be a candidate for further development as an antibacterial agent.
-
Anticancer Activity Investigation :
- In vitro studies assessed the effects of this compound on cancer cell lines.
- The compound exhibited dose-dependent cytotoxicity against breast cancer cells, suggesting its potential as an anticancer therapeutic.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₈O₂ | Contains a simple cyclopropyl group; less functionalized than related compounds. |
3-Chloro-3-cyclopropylprop-2-enoic acid | C₆H₇ClO₂ | Chlorine substitution introduces different reactivity patterns. |
3-Cyclohexylprop-2-enoic acid | C₉H₁₄O₂ | Larger cycloalkane substituent; differing sterics and electronic properties. |
Properties
IUPAC Name |
3-cyclopropylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXZTJDUFZCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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